
7-Hydroxy-2-oxo-1,2,3,4-tetrahydro-quinoline-6-carboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate typically involves the acylation of commercially available precursors. One common method includes the acylation of 4,5-dimethoxy-methylanthranilate using methyl malonyl chloride in the presence of triethylamine . Another approach involves the use of monoethyl malonate in the presence of N,N’-dicyclohexylcarbodiimide, followed by heterocyclization of the intermediate anilides under base-catalyzed ester condensation .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same principles as laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl and carboxylate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical products, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate include:
Uniqueness
What sets methyl 7-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylate apart from similar compounds is its specific functional groups, which confer unique chemical reactivity and biological activity
Propiedades
Fórmula molecular |
C11H11NO4 |
|---|---|
Peso molecular |
221.21 g/mol |
Nombre IUPAC |
methyl 7-hydroxy-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C11H11NO4/c1-16-11(15)7-4-6-2-3-10(14)12-8(6)5-9(7)13/h4-5,13H,2-3H2,1H3,(H,12,14) |
Clave InChI |
VXWNHSMEYOKDMX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C2C(=C1)CCC(=O)N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


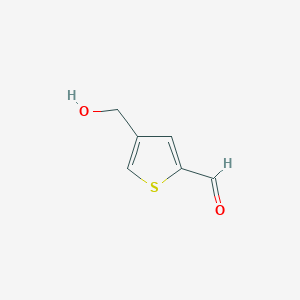
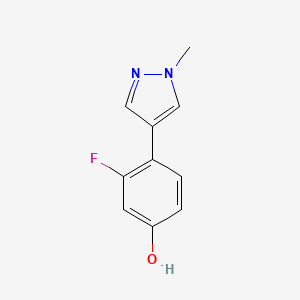
![ethyl 6-bromo-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13909825.png)

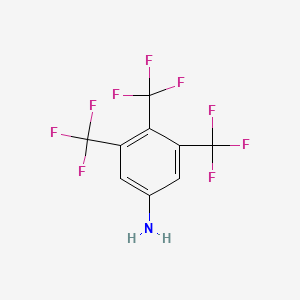
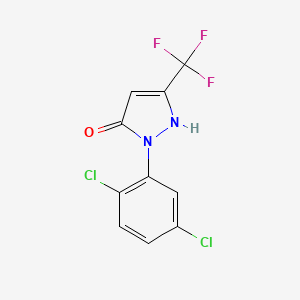
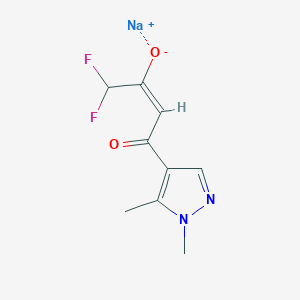

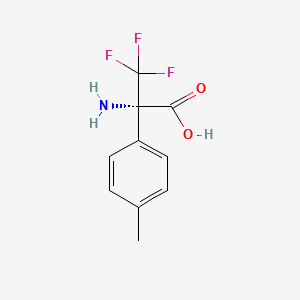
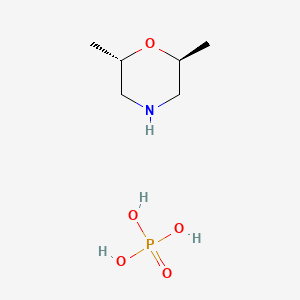
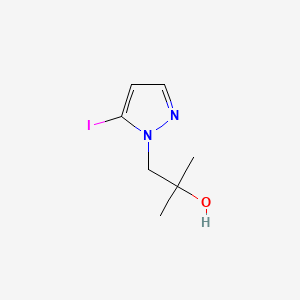
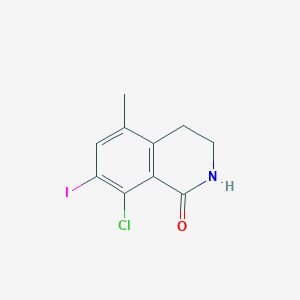
![Ethyl 4-bromo-7-chloro-pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13909892.png)
![3-Oxabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13909900.png)
